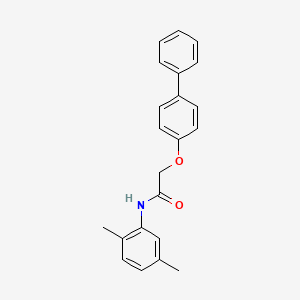![molecular formula C19H22N2O3 B5568380 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5568380.png)
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core linked to a tert-butylphenoxy group through an acetamido bridge. Its unique molecular configuration makes it a subject of study in chemistry, biology, and industrial applications.
Aplicaciones Científicas De Investigación
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide typically involves multiple steps. One common method starts with the preparation of 2-tert-butylphenol, which is then reacted with chloroacetic acid to form 2-(2-tert-butylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2,4-di-tert-butylphenoxy)acetamido]-N-[2-(diethylamino)ethyl]benzamide
- 2-(4-tert-butylphenoxy)acetamide
Uniqueness
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide stands out due to its specific structural features, such as the tert-butyl group and the acetamido linkage. These features confer unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYEBJETUMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)
![2-[(4-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B5568315.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
![2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B5568328.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5568332.png)
![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)
![N,1,7-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]indole-2-carboxamide](/img/structure/B5568358.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

